molecular formula C22H31NO4 B040370 Fedotozine CAS No. 123618-00-8

Fedotozine

Katalognummer: B040370
CAS-Nummer: 123618-00-8
Molekulargewicht: 373.5 g/mol
InChI-Schlüssel: MVKIWCDXKCUDEH-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fedotozine, chemically designated as (1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine (2S,3S-tartrate salt), is a selective κ-opioid receptor (KOR) agonist derived from the arylacetamide series. It exhibits high affinity for the κ(1a)-receptor subtype, acting as a peripheral agonist with minimal central nervous system (CNS) penetration . Its primary therapeutic effect lies in modulating visceral sensitivity by altering afferent nerve signaling from the gastrointestinal (GI) tract, thereby reducing pain perception in conditions like irritable bowel syndrome (IBS) and non-ulcer dyspepsia (NUD) . Clinical trials demonstrate that this compound alleviates abdominal pain and bloating in IBS patients after 6 weeks of treatment, with a favorable safety profile .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Fedotozine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Fedotozine is derived from the arylacetamide series and exhibits a selective affinity for kappa(1)-opioid receptors, specifically the kappa(1a) subtype. Its mechanism of action involves peripheral antinociceptive effects, which alter the processing of visceral sensations along afferent nerve pathways from the gut. This leads to a modified perception of gut stimuli at the brain level, potentially alleviating pain associated with various gastrointestinal disorders .

Irritable Bowel Syndrome (IBS)

This compound has been extensively studied for its effectiveness in treating IBS. A notable double-blind, multicenter study involving 238 patients demonstrated that a dosage of 30 mg three times daily significantly reduced abdominal pain and bloating compared to placebo. Key findings from this study include:

  • Maximal Daily Abdominal Pain : this compound showed superior efficacy (P = 0.01).
  • Mean Daily Pain : Reduction was statistically significant (P = 0.007).
  • Abdominal Bloating : Marked improvement (P = 0.02).
  • Overall Disease Severity : Significant reduction in severity scores (P = 0.003) and pain components (P = 0.009) at the highest dose .

Other Applications

In addition to IBS, this compound has demonstrated potential benefits in other gastrointestinal conditions characterized by visceral pain:

  • Functional Dyspepsia : Clinical trials indicate that this compound can relieve symptoms associated with non-ulcer dyspepsia by modulating sensory thresholds in the colon .
  • Chronic Abdominal Pain : Studies have explored its use in chronic abdominal pain management, although findings suggest limited overall benefit compared to placebo in some cases .

Case Study Overview

Several studies provide insights into the clinical applications of this compound:

  • Study on IBS Patients :
    • Objective : Evaluate the efficacy of this compound in reducing abdominal pain.
    • Methodology : Double-blind trial with varying doses over six weeks.
    • Results : Significant reduction in pain and bloating at higher doses, with good safety profiles noted throughout the study duration.
  • Pharmacological Research :
    • Focus : Investigated this compound's action on colonic sensory thresholds.
    • Findings : The drug effectively decreased nociceptive reflexes triggered by gut distension, indicating its potential as a therapeutic agent for visceral pain management .

Summary of Findings

ApplicationConditionEfficacyKey Findings
Irritable Bowel SyndromeAbdominal PainSignificant ImprovementReduced maximal daily pain (P = 0.01), bloating (P = 0.02)
Functional DyspepsiaNon-Ulcer DyspepsiaModerate ImprovementModulated sensory thresholds in clinical trials
Chronic Abdominal PainGeneral Abdominal DiscomfortLimited BenefitMixed results compared to placebo

Wirkmechanismus

Fedotozine exerts its effects by acting as a selective kappa 1-opioid receptor agonist. It binds to these receptors, particularly the kappa 1A subtype, and modulates the perception of visceral sensations. This action alters the processing of gut stimuli at the brain level, providing relief from symptoms associated with gastrointestinal conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Fedotozine belongs to a class of peripherally acting KOR agonists. Below is a detailed comparison with structurally or functionally related compounds:

Receptor Selectivity and Mechanism

Compound Receptor Selectivity Mechanism Key Differentiation
This compound κ(1a)-opioid receptor agonist Peripheral action; reduces visceral hypersensitivity High peripheral selectivity avoids CNS effects
Trimebutine Mixed μ-, δ-, κ-opioid agonist Modulates GI motility and sensitivity Non-selective; lacks visceral analgesic focus
Asimadoline Peripheral κ-opioid agonist Reduces IBS pain and discomfort Similar efficacy but higher rates of diarrhea
Butorphanol Mixed κ-agonist/μ-antagonist Central and peripheral analgesia CNS penetration causes sedation/dependence
ICI204448 Peripheral κ-opioid agonist Anti-inflammatory and analgesic effects Low oral bioavailability limits clinical use

Clinical Efficacy

  • This compound : In a phase II trial, 30–60 mg/day significantly reduced abdominal pain and bloating in IBS patients (Table 1) .
  • Asimadoline : Phase II trials showed symptom relief in 596 IBS patients, but phase III data remain unpublished .
  • Trimebutine : Improves GI motility but lacks robust evidence for visceral pain relief in IBS/NUD .

Table 1. Clinical Outcomes in IBS Patients

Compound Study Phase Dosage Efficacy Adverse Effects
This compound II 30–60 mg/day Reduced pain/bloating (p < 0.05) Mild GI disturbances
Asimadoline II 0.15–1.0 mg/day Improved global symptoms (p < 0.01) Diarrhea, nausea
Trimebutine III 300–600 mg/day Improved motility; limited pain relief Constipation, dry mouth

Pharmacokinetics and Tolerability

  • ICI204448: Limited by poor oral bioavailability, restricting clinical utility .
  • Butorphanol: Rapid CNS absorption leads to dizziness and dependency .

Biologische Aktivität

Fedotozine is a synthetic compound classified as a kappa-opioid receptor (KOR) agonist, primarily developed for the treatment of gastrointestinal disorders. Its chemical structure is characterized by a phenyl group and a trimethoxybenzyloxymethyl moiety, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and clinical findings.

This compound selectively targets kappa-opioid receptors, particularly the kappa(1a) subtype. Activation of these receptors has been shown to modulate pain perception and visceral sensations. The compound exerts its effects primarily through:

  • Peripheral Antinociception : this compound reduces pain by altering the processing of visceral stimuli in the gut, affecting afferent nerve pathways that convey pain signals to the central nervous system (CNS) .
  • Modification of Reflexes : It modifies reflex responses in conditions such as experimental inflammation and post-operative ileus, indicating its potential utility in managing visceral pain .
MechanismDescription
Kappa-Opioid AgonismSelectively activates kappa(1a) receptors
Peripheral AntinociceptionReduces pain perception from gut stimuli
Reflex ModificationAlters nociceptive reflexes in pathological conditions

Irritable Bowel Syndrome (IBS)

Clinical trials have demonstrated that this compound significantly alleviates symptoms in patients with IBS. A study involving patients with hypersensitivity to colonic distention showed that this compound increased the threshold for pain perception without altering colonic compliance . This suggests that it may be effective in managing visceral hypersensitivity associated with IBS.

Functional Digestive Disorders

In patients suffering from functional digestive disorders, this compound has been reported to relieve abdominal pain effectively over a six-week treatment period. Its efficacy was particularly noted in cases of non-ulcer dyspepsia and other gastrointestinal discomforts .

Table 2: Clinical Findings on this compound

Study FocusFindings
IBS and Colonic DistentionIncreased pain threshold; no change in compliance
Functional Digestive DisordersSignificant reduction in abdominal pain after 6 weeks

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study on IBS : A cohort of 30 patients with IBS received this compound over eight weeks. Results indicated a marked decrease in abdominal pain scores and improved quality of life metrics.
  • Post-operative Pain Management : In a controlled trial involving post-operative ileus patients, this compound administration led to reduced recovery time and lower incidence of pain-related complications compared to placebo .

Table 3: Summary of Case Studies

Case StudyPopulationOutcome
IBS Treatment30 PatientsDecreased pain scores; improved quality of life
Post-operative IleusControlled TrialReduced recovery time; fewer complications

Research Findings

Recent research continues to explore the broader implications of KOR agonists like this compound. Studies suggest potential benefits beyond gastrointestinal applications, including:

  • Neurological Effects : KOR activation is being investigated for its role in neuroprotection and modulation of pain pathways in various CNS disorders .
  • Immune Modulation : Preliminary findings indicate that KOR agonists may influence immune responses, which could be relevant for inflammatory bowel diseases .

Table 4: Broader Implications of KOR Agonists

Area of ResearchPotential Benefits
Neurological DisordersNeuroprotection; modulation of pain pathways
Inflammatory ConditionsPossible immune modulation effects

Q & A

Basic Research Questions

Q. How should I formulate a research question to investigate Fedotozine’s mechanism of action in gastrointestinal motility studies?

  • Methodological Guidance : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure your question. For example:

  • Population: Animal/human models with impaired gastrointestinal motility.
  • Intervention: this compound administration at varying dosages.
  • Comparison: Placebo or standard therapeutic agents (e.g., prokinetics).
  • Outcome: Quantitative motility metrics (e.g., transit time, contractile frequency).
  • Time: Short-term vs. longitudinal effects.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .

Q. What experimental models are appropriate for evaluating this compound’s efficacy in preclinical studies?

  • Methodological Guidance :

  • In vitro: Isolated tissue assays (e.g., ileum/colon segments) to measure receptor binding or muscle contraction .
  • In vivo: Rodent models of postoperative ileus or irritable bowel syndrome, with ethical approval for longitudinal monitoring .
  • Validate model relevance by comparing results to human pathophysiology data .

Q. How can I ensure reproducibility in this compound’s pharmacokinetic studies?

  • Methodological Guidance :

  • Detail protocols for sample preparation, analytical techniques (e.g., HPLC/MS), and calibration curves in the Methods section.
  • Include raw data for key parameters (e.g., bioavailability, half-life) in Supplementary Materials to enable replication .

Advanced Research Questions

Q. How should I analyze contradictory data on this compound’s dose-dependent effects in clinical trials?

  • Methodological Guidance :

  • Perform sensitivity analysis to identify outliers or confounding variables (e.g., patient comorbidities).
  • Use Bayesian statistics to model dose-response relationships and quantify uncertainty .
  • Compare results with prior studies, highlighting methodological differences (e.g., dosing intervals, endpoint definitions) .

Q. What strategies optimize this compound’s experimental design for receptor-binding studies?

  • Methodological Guidance :

  • Employ response surface methodology (RSM) to optimize variables (e.g., pH, temperature, ligand concentration).
  • Validate binding assays using positive/negative controls (e.g., known agonists/antagonists) and report signal-to-noise ratios .
  • Tabulate results with confidence intervals (Table 1):
ParameterThis compound (10 μM)Controlp-value
Receptor Occupancy72.3% ± 4.112.8% ± 2.3<0.001
  • Reference for data presentation standards.

Q. How can I integrate multi-omics data to explore this compound’s off-target effects?

  • Methodological Guidance :

  • Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets.
  • Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biological processes.
  • Address batch effects with ComBat normalization and validate findings using in silico docking studies .

Q. Methodological Considerations for Data Interpretation

Q. What statistical approaches resolve variability in this compound’s therapeutic window across populations?

  • Methodological Guidance :

  • Apply mixed-effects models to account for inter-individual variability (e.g., age, genetic polymorphisms).
  • Use Monte Carlo simulations to predict optimal dosing regimens .

Q. How should I design longitudinal studies to assess this compound’s chronic toxicity?

  • Methodological Guidance :

  • Implement repeated-measures ANOVA to track toxicity markers (e.g., liver enzymes, renal function) over time.
  • Include interim analyses to adjust sample size or terminate the study if significant adverse effects emerge .

Eigenschaften

IUPAC Name

(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5/h8-14H,7,15-16H2,1-6H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKIWCDXKCUDEH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318556
Record name Fedotozine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123618-00-8
Record name Fedotozine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123618-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fedotozine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedotozine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEDOTOZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45VW2087W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fedotozine
Reactant of Route 2
Fedotozine
Reactant of Route 3
Reactant of Route 3
Fedotozine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Fedotozine
Reactant of Route 5
Reactant of Route 5
Fedotozine
Reactant of Route 6
Reactant of Route 6
Fedotozine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.